(1R,2S)-1-Bromo-2-hexylcyclopropane
Description
Structure
3D Structure
Properties
CAS No. |
34780-90-0 |
|---|---|
Molecular Formula |
C9H17Br |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
(1R,2S)-1-bromo-2-hexylcyclopropane |
InChI |
InChI=1S/C9H17Br/c1-2-3-4-5-6-8-7-9(8)10/h8-9H,2-7H2,1H3/t8-,9+/m0/s1 |
InChI Key |
SEZGRIZAQVPOMG-DTWKUNHWSA-N |
Isomeric SMILES |
CCCCCC[C@H]1C[C@H]1Br |
Canonical SMILES |
CCCCCCC1CC1Br |
Origin of Product |
United States |
Ring Opening Reactions:the Inherent Strain of the Cyclopropane Ring Can Be Exploited in Ring Opening Reactions to Generate Stereochemically Defined Acyclic Molecules.reddit.comthe Presence of a Bromo and a Hexyl Group on the Ring Would Influence the Regioselectivity and Stereoselectivity of Such Transformations, Providing Linear Alkyl Chains with Specific Functionalization Patterns.
Strategies for Stereoselective Cyclopropane Ring Formation
The construction of the cyclopropane core with defined stereochemistry is the cornerstone of synthesizing this compound. Several powerful catalytic approaches have been developed to achieve high levels of diastereo- and enantioselectivity.
Evolution of Transition Metal-Catalyzed Asymmetric Cyclopropanation
Transition metal catalysis is a dominant and versatile strategy for asymmetric cyclopropanation. researchgate.net The reaction typically involves the transfer of a carbene moiety from a diazo compound to an alkene, with the catalyst's chiral ligands directing the stereochemical outcome. researchgate.net
Ruthenium (Ru) Systems: Chiral ruthenium complexes, particularly those bearing phenyloxazoline (Pheox) ligands, have proven to be highly effective for asymmetric cyclopropanation. thieme-connect.comresearchgate.netacs.org For instance, Ru(II)-Pheox catalysts can facilitate the cyclopropanation of vinylcarbamates with diazoesters, yielding cyclopropylamine (B47189) derivatives with high enantioselectivity. acs.org Ruthenium porphyrin complexes also catalyze the asymmetric cyclopropanation of 1,3-dienes, producing enantioenriched vinylcyclopropanes. rsc.org These systems often exhibit high trans/cis selectivity and can achieve excellent enantiomeric excesses (ee). researchgate.net Mechanistic studies suggest that these reactions proceed through a ruthenium carbene intermediate. researchgate.netacs.org
Rhodium (Rh) Systems: Dirhodium(II) complexes are among the most successful catalysts for asymmetric cyclopropanation. nsf.govnih.govacs.org Chiral rhodium catalysts, such as those with adamantylglycine-derived ligands like Rh2(S-TCPTAD)4, can achieve high asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes with aryldiazoacetates. nih.govrsc.org Kinetic studies have been instrumental in optimizing reaction conditions, allowing for very low catalyst loadings (as low as 0.001 mol %) while maintaining high enantioselectivity. nsf.gov The stereochemical outcome is often dependent on the structure of the chiral ligand and the specific diazo compound used. nsf.govacs.org Chiral cyclopentadienyl (B1206354) Rh(III) complexes have also been developed for the enantioselective cyclopropanation of electron-deficient olefins. rsc.org
Cobalt (Co) Systems: Cobalt(II) complexes of D2-symmetric chiral porphyrins have emerged as powerful catalysts for the asymmetric cyclopropanation of a wide range of olefins, including both electron-rich and electron-deficient substrates. organic-chemistry.orgacs.orgnih.govacs.orgcapes.gov.br These cobalt-based systems can achieve high yields and excellent diastereo- and enantioselectivities. organic-chemistry.orgnih.gov A key advantage of some cobalt catalysts is the suppression of diazo compound dimerization, allowing for one-pot reaction protocols. acs.org Mechanistic studies suggest that cobalt-catalyzed cyclopropanations can proceed through a stepwise radical mechanism, offering a different reactivity profile compared to the more electrophilic Rh- and Cu-based systems. nih.govnih.gov This approach has been successfully applied to the synthesis of various cyclopropane derivatives, including those with heteroaryl substituents. nih.gov
Copper (Cu) Systems: Copper complexes, particularly those with bisoxazoline (BOX) ligands, are widely used for asymmetric cyclopropanation. researchgate.netacs.orglookchem.comthieme-connect.comacs.org The choice of counterion in the copper(I) catalyst system can significantly impact catalytic efficiency and stereoselectivity. acs.org For example, using a copper catalyst with a PF6- counteranion has been shown to improve both yield and stereoselectivity in the cyclopropanation of 2,5-dimethyl-2,4-hexadiene. acs.org Copper-catalyzed reactions often provide access to 1,1-disubstituted cyclopropanes with high enantioselectivity. thieme-connect.com
Table 1: Comparison of Transition Metal Catalysts in Asymmetric Cyclopropanation
| Metal System | Typical Ligands | Substrate Scope | Key Advantages |
|---|---|---|---|
| Ruthenium (Ru) | Phenyloxazoline (Pheox), Porphyrins | Alkenes, Dienes, Vinylcarbamates | High efficiency, High trans/cis selectivity |
| Rhodium (Rh) | Prolinates, Carboxamidates, Adamantylglycine derivatives | Styrenes, Electron-deficient alkenes | High enantioselectivity, Low catalyst loadings |
| Cobalt (Co) | D2-symmetric chiral porphyrins | Electron-rich and -deficient olefins | Suppresses diazo dimerization, Unique radical mechanism |
| Copper (Cu) | Bisoxazoline (BOX) | Alkenes, Dienes | Readily available ligands, Tunable counterions |
Organocatalytic Approaches to Stereodefined Cyclopropanes
Organocatalysis offers a metal-free alternative for the synthesis of chiral cyclopropanes. acs.orgorganic-chemistry.org These reactions often rely on the activation of substrates through the formation of transient chiral intermediates like iminium ions or enamines. princeton.edunih.gov Chiral secondary amines, such as diphenylprolinol silyl (B83357) ethers, can catalyze the cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates to produce cyclopropanes with high enantio- and diastereoselectivities. organic-chemistry.org Another approach involves the activation of α,β-unsaturated aldehydes by a chiral amine catalyst to react with stabilized ylides, leading to highly enantioenriched cyclopropanes. princeton.edunih.gov This method is based on the concept of "directed electrostatic activation." nih.gov
Biocatalytic Synthesis of Chiral Cyclopropanes
Enzymes, particularly engineered heme proteins like myoglobin (B1173299) and cytochrome P450, have emerged as powerful biocatalysts for asymmetric cyclopropanation. nsf.govnih.govacs.orgnih.govrochester.edu These biocatalytic systems can achieve exceptional levels of diastereo- and enantioselectivity, often under mild, environmentally friendly conditions. acs.orgrochester.edu Directed evolution has been instrumental in tailoring the selectivity and activity of these enzymes for specific substrates. acs.orgrochester.edu For example, engineered myoglobin variants have been developed to synthesize key cyclopropane precursors for drugs like ticagrelor (B1683153) with very high diastereoselectivity (>99% dr) and enantioselectivity (98% ee). acs.org These biocatalysts can be used in whole-cell systems, simplifying the synthetic process. rochester.edu The mechanism is believed to involve an electrophilic, heme-bound carbene species. acs.org
Michael-Initiated Ring Closure (MIRC) Reactions for Stereodefined Cyclopropyl (B3062369) Systems
Michael-Initiated Ring Closure (MIRC) reactions provide a powerful and versatile method for constructing cyclopropane rings with high stereocontrol. rsc.orgrsc.orgresearchgate.netumn.edu This strategy involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization that forms the three-membered ring. rsc.org Enantioselective MIRC reactions can be achieved using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.org Organocatalysts, such as quinine (B1679958) or cinchonine (B1669041) derivatives, are particularly effective in promoting enantioselective MIRC reactions under mild, metal-free conditions. rsc.org The reaction can be designed in two ways: Type I, where the leaving group is on the electrophile, and Type II, where the leaving group is on the nucleophile. rsc.orgresearchgate.net This methodology has been successfully applied to the synthesis of a wide variety of chiral cyclopropane derivatives. rsc.orgresearchgate.net
Installation of Halogen and Alkyl Substituents with Stereocontrol
Once the stereodefined cyclopropane ring is formed, the next critical step is the introduction of the bromo and hexyl substituents with the correct (1R,2S) configuration.
Stereoselective Bromination Methodologies
The direct stereoselective bromination of a pre-formed 2-hexylcyclopropane intermediate is a key challenge. While general methods for cyclopropane bromination exist, achieving high stereoselectivity at a specific carbon atom requires careful consideration of the substrate and reaction conditions. One approach involves the use of a chiral auxiliary or a directed functional group on the substrate to guide the approach of the brominating agent. Another strategy is the stereoselective functionalization of a cyclopropylmagnesium reagent, which can be generated from a corresponding dibromocyclopropane. For instance, the reaction of 2,2-dibromo-1-methyl-cyclopropanecarbonitrile with i-PrMgCl can generate a cis-magnesium-carbenoid that reacts with electrophiles with high retention of configuration. nih.gov While direct "corner bromination" of cyclopropane itself has been reported, achieving stereoselectivity in a substituted system like 2-hexylcyclopropane is more complex. acs.org A conceptually novel approach involves a 1,2-chirality transfer, where a stereogenic center is temporarily created and then destroyed during the reaction sequence to induce the desired stereochemistry in the final cyclopropane product. nih.govresearchgate.net
Introduction of the Hexyl Moiety via Chiral Auxiliaries or Directed Synthesis
The stereoselective construction of the 1,2-disubstituted cyclopropane ring can be effectively achieved through the use of chiral auxiliaries or by directing the cyclopropanation of a substrate already containing the hexyl group.
One powerful strategy involves the use of a chiral auxiliary to control the facial selectivity of a cyclopropanation reaction. A notable approach is the temporary stereocentre method, which employs a three-step sequence of an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol cleavage. acs.org In a hypothetical application to the synthesis of a precursor to this compound, an α,β-unsaturated aldehyde bearing a hexyl group at the β-position could be reacted with a chiral N-acyl oxazolidinone. This initial aldol addition would establish a temporary hydroxyl stereocenter. The directing effect of this newly formed hydroxyl group would then guide a subsequent Simmons-Smith cyclopropanation of the double bond to occur with high diastereoselectivity. researchgate.net Finally, a retro-aldol cleavage would remove the chiral auxiliary and the temporary stereocenter, yielding a chiral cyclopropane carboxaldehyde with the hexyl group and the desired stereochemistry, ready for further functionalization to the target bromo-derivative. acs.orgresearchgate.net
Directed synthesis, particularly the Simmons-Smith cyclopropanation of allylic alcohols, offers another robust method for controlling the stereochemistry of the cyclopropane ring. wikipedia.orgwiley-vch.de In this approach, an allylic alcohol containing the hexyl moiety would be used as the starting material. The hydroxyl group of the substrate chelates to the zinc carbenoid reagent, directing the cyclopropanation to occur on the same face of the double bond. wikipedia.org The stereochemistry of the resulting cyclopropylmethanol (B32771) is thus controlled by the geometry of the starting allylic alcohol. For instance, the cyclopropanation of a (Z)-allylic alcohol typically proceeds with very high syn-selectivity. wiley-vch.de Subsequent conversion of the hydroxyl group to a bromine atom would yield the target compound. The efficiency of this directed cyclopropanation is highly dependent on the nature of the zinc carbenoid used. wiley-vch.de
Table 1: Examples of Directed Simmons-Smith Cyclopropanation of Allylic Alcohols
| Substrate (Allylic Alcohol) | Reagent | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|
| (Z)-3-Hexen-1-ol | Et₂Zn, CH₂I₂ | >200:1 | wiley-vch.de |
| (E)-3-Hexen-1-ol | Et₂Zn, CH₂I₂ | <2:1 | wiley-vch.de |
| Cyclohex-2-en-1-ol | Zn-Cu, CH₂I₂ | >99:1 (cis) | wikipedia.org |
Formal Nucleophilic Substitution of Bromocyclopropanes
A highly versatile method for the synthesis of substituted cyclopropanes involves the formal nucleophilic substitution of bromocyclopropanes. researchgate.netnih.govnih.govresearchgate.net This reaction does not proceed via a classical SN2 mechanism, which is highly disfavored on a strained cyclopropane ring. Instead, it typically occurs through a 1,2-elimination to form a transient cyclopropene (B1174273) intermediate, followed by the addition of a nucleophile across the strained double bond. researchgate.net
This methodology allows for the convergent and highly selective synthesis of trans-β-aminocyclopropane carboxylic acid derivatives from 2-bromocyclopropylcarboxamides and secondary amides. nih.govimperial.ac.uk The reaction is initiated by a base-assisted dehydrobromination to generate the cyclopropene. The subsequent nucleophilic addition can be highly diastereoselective, with the facial selectivity often controlled by steric factors or by a directing group present on the substrate. researchgate.net For instance, the use of a carboxamide or carboxylic acid group can direct the incoming nucleophile through coordination with a cation. ku.edu
While this method is well-established for the introduction of nitrogen and oxygen nucleophiles, its application for the introduction of an alkyl group, such as a hexyl moiety, would likely involve the use of organometallic nucleophiles like organocuprates (Gilman reagents). masterorganicchemistry.comorganicchemistrytutor.com The reaction of a dibromocyclopropane with a hexylcuprate could potentially lead to the desired this compound. The stereochemical outcome would depend on the facial selectivity of the addition of the organocuprate to the intermediate bromocyclopropene.
Table 2: Diastereoselective Formal Nucleophilic Substitution of Bromocyclopropanes
| Bromocyclopropane (B120050) Substrate | Nucleophile | Product Diastereoselectivity | Reference |
|---|---|---|---|
| 2-Bromocyclopropylcarboxamide | Secondary Amides | High trans-selectivity | nih.govimperial.ac.uk |
| 2-Bromocyclopropylcarboxamide | Azoles (e.g., Pyrrole, Indole) | High trans-selectivity | nih.gov |
| Substituted Bromocyclopropane | N-methylaniline | 3:1 dr | nih.gov |
| Naphthyl-substituted bromocyclopropane | N-ethylaniline | Exclusive formation of one diastereomer | nih.gov |
Synthesis of this compound from Chiral Pool Precursors
The chiral pool provides a powerful and economical approach to enantiomerically pure compounds, utilizing readily available natural products as starting materials. nih.gov For the synthesis of this compound, a suitable chiral precursor would ideally already contain the hexyl group or a progenitor to it, as well as a chiral center that can be used to induce the desired stereochemistry of the cyclopropane ring.
While no direct synthesis from a chiral pool precursor is reported for this specific molecule, one can envision several potential starting materials. For example, a long-chain unsaturated fatty acid or alcohol with the appropriate stereochemistry could be a viable precursor. A review on the synthesis of cyclopropane-containing natural products highlights methods starting from such molecules. marquette.edumarquette.edu Another possibility is the use of carbohydrates, which are abundant and enantiomerically pure. nih.gov A multi-step sequence could be devised to transform a carbohydrate into a key intermediate containing the hexyl chain and a reactive site for stereoselective cyclopropanation.
Biocatalysis offers a modern approach to chiral pool synthesis. Engineered enzymes, such as myoglobin variants, have been shown to catalyze asymmetric cyclopropanations with high diastereo- and enantioselectivity. rochester.edu A potential strategy would involve the enzymatic cyclopropanation of a suitable hexenyl-containing substrate. These biocatalytic methods can provide access to either enantiomer of a target cyclopropane by using complementary enzyme variants, which is a significant advantage for structure-activity relationship studies. rochester.edu
Convergent and Divergent Synthetic Routes to Enantiomerically Pure Halogenated Cyclopropanes
Both convergent and divergent synthetic strategies can be employed for the efficient preparation of libraries of enantiomerically pure halogenated cyclopropanes, including the target molecule.
A convergent synthesis involves the coupling of two or more complex fragments at a late stage. acs.orgnih.gov In the context of this compound, a convergent approach might involve the reaction of a pre-formed chiral brominated cyclopropane synthon with a hexyl-containing coupling partner, for example, via a cross-coupling reaction. This allows for the rapid assembly of the final product from well-defined building blocks.
A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different products. researchgate.netimperial.ac.uknih.govnih.gov For instance, a bifunctional cyclopropane scaffold could be prepared and then subjected to a series of orthogonal derivatization reactions. imperial.ac.uknih.gov A chiral cyclopropyl ester, for example, could be converted into a diverse range of amides, alcohols, or other functional groups, while another handle on the ring, such as a sulfide, could be used for the introduction of various substituents via organometallic intermediates. imperial.ac.uk This approach is particularly valuable for generating a library of analogs for medicinal chemistry studies. A chiral cyclopropane-fused indoline (B122111) has been used as a common precursor for the divergent synthesis of different polycyclic N-heterocycles. nih.gov
Stereospecificity and Regioselectivity in Ring-Opening Reactions
Ring-opening reactions of cyclopropanes are driven by the release of ring strain. The presence of a bromine atom on the cyclopropane ring of this compound provides a handle to initiate these transformations through various mechanisms, each with distinct stereospecific and regioselective outcomes.
Carbocation-Mediated Cyclopropyl Fragmentation
The formation of a cyclopropyl cation is a key step in many ring-opening reactions. In the case of bromocyclopropanes, this can be induced by a Lewis acid or under solvolysis conditions. The departure of the bromide ion generates a highly unstable cyclopropyl cation. This intermediate is prone to rapid, stereospecific ring-opening to form an allylic cation. The direction of this ring-opening (disrotatory) is controlled by orbital symmetry to maximize orbital overlap, leading to a predictable geometry in the resulting allyl cation.
For instance, organocatalytic methods using species like 2-(bromomethyl)naphthalene (B188764) can promote the rearrangement of activated cyclopropanes through a carbocation-initiated tandem ring-opening/recyclization process under neutral conditions. organic-chemistry.org This highlights a strategy for cleaving the cyclopropane ring without harsh acidic or basic reagents. organic-chemistry.org The stability of the resulting carbocation is a crucial factor; for this compound, the hexyl group can influence the regioselectivity of the ring-opening by stabilizing one of the potential allylic cation intermediates.
Radical-Mediated Cleavage and Rearrangements
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, initiating radical-mediated reactions. This can be achieved using radical initiators (e.g., AIBN) in the presence of a radical scavenger like tributyltin hydride. The resulting cyclopropyl radical undergoes extremely rapid ring-opening to form a more stable homoallyl radical. This rearrangement is a hallmark of cyclopropylcarbinyl radicals.
Studies on alkylidenecyclopropanes have shown that bromine radicals can mediate a cyclopropylcarbinyl-homoallyl rearrangement, leading to the formation of 2-bromo-1,6-dienes through C-C bond formation with allylic bromides. nih.gov This type of sequential radical rearrangement and addition demonstrates how a bromine source can trigger the cleavage of the cyclopropane ring and subsequent functionalization. nih.gov The regioselectivity of the C-C bond cleavage is influenced by the substituents on the ring, which stabilize the resulting radical intermediate.
Base-Promoted Ring Opening Mechanisms
The presence of acidic protons on the cyclopropane ring allows for base-promoted elimination of hydrogen bromide, leading to the formation of a highly strained cyclopropene intermediate. This intermediate is a powerful electrophile and readily undergoes nucleophilic attack, resulting in ring-opening.
In studies on gem-dibromocyclopropanes fused to carbohydrate scaffolds, treatment with a sodium alkoxide in an alcohol solvent leads to ring-opening to form 2-(E-bromomethylene)glycosides. uq.edu.au The proposed mechanism involves an initial elimination of HBr to form a cyclopropene, which then undergoes cleavage. uq.edu.au The stereoselectivity of the resulting alkene is kinetically controlled. uq.edu.au For this compound, a similar base-promoted elimination would generate 1-hexylcyclopropene, which would then be attacked by a nucleophile, leading to a ring-opened product. The regioselectivity of the nucleophilic attack would be influenced by both steric and electronic factors of the hexyl group.
This formal nucleophilic substitution via an elimination-addition mechanism has been explored for the synthesis of N-cyclopropyl heterocycles from 2-bromocyclopropylcarboxamides. acs.org The reaction proceeds through a cyclopropene intermediate, and the diastereoselectivity can often be controlled by thermodynamic epimerization with a strong base. acs.org
Metal-Catalyzed Ring Expansion and Cleavage Processes
Transition metals, particularly palladium, rhodium, and silver, are effective catalysts for the transformation of bromocyclopropanes. nih.govmdpi.com These metals can insert into the carbon-bromine bond or coordinate to the cyclopropane ring, facilitating a variety of reactions including ring-opening, cross-coupling, and cycloadditions. nih.govmdpi.com
Silver(I) salts are known to promote the ring expansion of gem-dibromocyclopropanes, where endocyclic bond cleavage occurs. uq.edu.au Rhodium(I) catalysts have been used for the asymmetric ring-opening of vinyl cyclopropanes with aryl boronic acids, generating allyl-rhodium complexes that can undergo reductive elimination to form C-C bonds with high regio- and enantioselectivity. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, provide powerful methods for forming new carbon-carbon bonds. mdpi.commdpi-res.com For this compound, a palladium-catalyzed cross-coupling reaction could potentially occur with retention of the cyclopropane ring, substituting the bromine atom for another functional group. nih.gov
Nucleophilic Substitution Patterns on Bromocyclopropanes
Direct nucleophilic substitution on a bromocyclopropane, where the bromine is simply replaced by a nucleophile while the ring remains intact, is a challenging transformation due to the nature of the cyclopropyl system.
Mechanisms of Displacement (e.g., SN1, SN2, SN2')
The classical SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. libretexts.org However, in a cyclopropane ring, the rigid structure prevents the ideal 180° approach for a backside attack. The carbon atoms of the ring effectively shield the back of the C-Br bond, making a direct SN2 reaction highly disfavored. The reaction rate for an SN2 reaction is dependent on the concentration of both the haloalkane and the nucleophile, following second-order kinetics. libretexts.org
The SN1 mechanism , which proceeds through a carbocation intermediate, is also unfavorable for cyclopropyl systems. The cyclopropyl cation is highly strained and unstable due to the enforced non-ideal bond angles (sp2 hybridization prefers 120° angles, far from the 60° of the ring). Therefore, the formation of this high-energy intermediate is energetically costly.
Despite these limitations, formal nucleophilic substitution on bromocyclopropanes can be achieved through alternative pathways. As mentioned in section 3.1.3, an elimination-addition mechanism is a common route. researchgate.net This pathway involves dehydrobromination to form a cyclopropene, followed by nucleophilic addition. researchgate.net This is not a true substitution, but it results in the net replacement of the bromine atom. A variety of nitrogen and oxygen nucleophiles have been successfully employed in this type of formal substitution on activated bromocyclopropanes. researchgate.netacs.org
The table below summarizes the general reactivity patterns discussed:
| Reaction Type | Initiator/Catalyst | Key Intermediate | Primary Outcome |
| Carbocation-Mediated | Lewis Acid / Solvolysis | Allyl Cation | Ring-Opening |
| Radical-Mediated | Radical Initiator (e.g., AIBN) | Homoallyl Radical | Ring-Opening/Rearrangement |
| Base-Promoted | Strong Base (e.g., NaOR) | Cyclopropene | Ring-Opening / Formal Substitution |
| Metal-Catalyzed | Pd, Rh, Ag salts | Organometallic complex | Ring-Opening, Cross-Coupling, Expansion |
| Nucleophilic Substitution | Nucleophile | (Generally disfavored) | (Typically proceeds via elimination-addition) |
Stereochemical Outcomes of Substitution Reactions
Substitution reactions at the chiral carbon centers of cyclopropane rings, such as in this compound, are governed by specific stereochemical principles. The predominant mechanism for nucleophilic substitution on a cyclopropyl halide is the Sₙ2 reaction. stackexchange.combyjus.comlibretexts.org A key feature of the Sₙ2 mechanism is the backside attack of the nucleophile relative to the leaving group. byjus.comlibretexts.orgmasterorganicchemistry.com This leads to an inversion of the stereochemical configuration at the carbon atom undergoing substitution, a phenomenon known as Walden inversion. masterorganicchemistry.combyjus.comwikipedia.org
For this compound, an Sₙ2 reaction would involve the nucleophile attacking the carbon atom bonded to the bromine from the side opposite to the C-Br bond. This results in the formation of a product with an inverted configuration at that carbon. For instance, if the starting material is the (1R,2S) enantiomer, the product will have the opposite configuration at the center of reaction. It is important to note that while many substitution reactions on optically active compounds lead to inversion, some may result in retention of configuration or a mixture of enantiomeric products. byjus.com
The rate and feasibility of Sₙ2 reactions on cyclopropyl systems are significantly influenced by the inherent ring strain. stackexchange.compurechemistry.org The carbon atom in the transition state of an Sₙ2 reaction prefers a trigonal bipyramidal geometry with bond angles of about 120°. stackexchange.com However, the rigid 60° bond angles within the cyclopropane ring make achieving this ideal geometry difficult, leading to a high activation energy barrier for the Sₙ2 reaction. stackexchange.com Consequently, Sₙ2 reactions on cyclopropyl halides are generally slower compared to their acyclic or larger-ring counterparts. stackexchange.com
Table 1: Stereochemical Outcome of Sₙ2 Reaction on a Chiral Cyclopropyl Halide
| Reactant Stereochemistry | Sₙ2 Reaction Feature | Product Stereochemistry |
| (1R,2S) | Backside Attack | Inversion of Configuration |
| Chiral Center | Walden Inversion | Opposite Enantiomer |
Organometallic Reactions Involving the Cyclopropyl Bromide Moiety
Organometallic reagents derived from cyclopropyl bromides are valuable intermediates in organic synthesis. The formation of cyclopropylzinc bromide from cyclopropyl bromide is a key example. sigmaaldrich.comnih.gov These reagents are typically prepared by the reaction of the corresponding cyclopropyl halide with an active metal, such as zinc. youtube.com Organozinc compounds, including cyclopropylzinc bromide, are known to be active nucleophiles, particularly in palladium-catalyzed cross-coupling reactions. scientificlabs.co.uk
The reactivity of these organometallic reagents is characterized by their nucleophilic nature, stemming from the carbanionic character of the carbon atom bonded to the metal. libretexts.org They readily react with various electrophiles. For instance, organozinc reagents can participate in reactions with carbonyl compounds, although their primary utility is seen in cross-coupling reactions. libretexts.org The formation of these reagents must be conducted under anhydrous conditions as they are strong bases and will react with water. libretexts.org
This compound and its derivatives can participate in a variety of powerful carbon-carbon bond-forming cross-coupling reactions. These reactions typically involve a palladium or nickel catalyst and allow for the coupling of the cyclopropyl group with various organic fragments. wikipedia.orgorganic-chemistry.org
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com Cyclopropylzinc bromide, formed from this compound, can be coupled with a range of aryl, vinyl, or other alkyl halides. wikipedia.orgresearchgate.net The reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Nickel catalysts, such as Ni(PPh₃)₄ or Ni(acac)₂, can be employed for these transformations. wikipedia.org
Suzuki-Miyaura Coupling: This versatile cross-coupling reaction pairs an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.orgnih.gov While direct use of the cyclopropyl bromide is common, it can also be converted to a cyclopropylboronic acid or ester to react with other aryl or vinyl halides. The Suzuki-Miyaura reaction is widely used due to its mild reaction conditions and the low toxicity of the boron reagents. libretexts.orgnih.gov
Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com this compound can serve as the halide partner in this reaction, allowing for the introduction of an alkynyl group onto the cyclopropane ring. The reaction is valued for its ability to be carried out under mild conditions, often at room temperature. wikipedia.org
Table 2: Overview of Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Coupling Partner | Catalyst System |
| Negishi | Organozinc (from Cyclopropyl Bromide) | Organic Halide | Palladium or Nickel |
| Suzuki-Miyaura | Organoboron (from Cyclopropyl Bromide) | Organic Halide | Palladium |
| Sonogashira | Cyclopropyl Bromide | Terminal Alkyne | Palladium and Copper(I) |
Electrophilic Additions and Halocyclization Reactions of Cyclopropanes
The strained C-C bonds of the cyclopropane ring exhibit partial double bond character, allowing them to undergo addition reactions, similar to alkenes. purechemistry.orgdalalinstitute.comscribd.com
Electrophilic addition to cyclopropanes can lead to ring-opening, resulting in the formation of acyclic products. The primary mechanism involves the attack of an electrophile on a C-C bond of the cyclopropane ring. This can proceed through different pathways, including the formation of a corner-protonated or edge-protonated intermediate, or a classical carbocation. dalalinstitute.comscribd.com The regiochemical outcome of these additions to substituted cyclopropanes generally follows Markovnikov's rule, where the electrophile adds to the carbon atom that bears more hydrogen atoms. dalalinstitute.comscribd.com
The addition of reagents like halogens (Br₂ or Cl₂) to cyclopropanes can result in 1,3-addition products, where the two atoms of the reagent add to the ends of a broken C-C bond of the ring. youtube.com This is in contrast to the vicinal (1,2-) addition typically observed with alkenes. For example, the reaction of cyclopropane with HBr yields 1-bromopropane. youtube.com
While the provided search results discuss diastereoselective cyclopropanation and additions to cyclopropanes, specific information regarding diastereoselective control in the homohalocyclization of this compound is not available. However, general principles of diastereoselectivity in reactions involving cyclopropanes can be considered. Diastereoselective cyclopropanation reactions are known, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comlibretexts.orgnih.gov Furthermore, in ring-opening reactions of substituted cyclopropanes, the stereochemistry of the starting material can influence the stereochemical outcome of the product. For instance, the ring-opening 1,3-chlorosulfenation of an enantioenriched phenyl-substituted cyclopropane has been shown to proceed with a high degree of stereospecificity. acs.org This suggests that in related reactions like homohalocyclization, the existing stereocenters in this compound would likely direct the approach of the incoming electrophile, leading to a diastereoselective outcome.
Quantum Mechanical Studies on Reaction Mechanisms and Transition States
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms and the structures of transient transition states. For this compound, key reactions include electrophilic additions and ring-opening reactions.
Studies on the polar bromination of the parent cyclopropane molecule have shown that the reaction can proceed through a concerted syn-cycloaddition pathway, which is energetically more favorable than a two-step mechanism involving discrete cation-anion pairs. youtube.com This concerted mechanism involves the simultaneous formation of a C-Br bond and cleavage of a C-C bond in the cyclopropane ring, with the stereochemical outcome being retention of configuration at both reacting centers. youtube.com In the case of this compound, an analogous electrophilic attack would likely lead to ring opening, with the regioselectivity being influenced by the electronic effects of the bromo and hexyl substituents.
Furthermore, reactions of cyclopropanes bearing electron-withdrawing groups with nucleophiles are well-documented. researchgate.netnih.gov These reactions typically proceed via an S(_N)2-type mechanism, leading to ring-opening. researchgate.net The presence of the electronegative bromine atom in this compound polarizes the adjacent carbon atom, making it susceptible to nucleophilic attack. Computational studies on similar systems can predict the activation barriers for such ring-opening reactions.
Radical reactions also represent a plausible pathway for the transformation of bromocyclopropanes. nih.gov In the presence of a radical initiator, the C-Br bond can undergo homolytic cleavage to form a cyclopropyl radical. This intermediate can then participate in various radical chain reactions.
| Reaction Type | Proposed Mechanism | Key Computational Insights from Analogs |
| Electrophilic Addition (e.g., with Br(_2)) | Concerted syn-cycloaddition or stepwise with carbocation intermediate | DFT calculations on cyclopropane suggest a lower activation enthalpy for a concerted pathway. youtube.com |
| Nucleophilic Substitution/Ring-Opening | S(_N)2-type attack at the carbon bearing the bromine atom | Kinetics of reactions with nucleophiles like thiophenolates have been studied for electrophilic cyclopropanes. researchgate.net |
| Radical-mediated Reactions | Homolytic cleavage of the C-Br bond to form a cyclopropyl radical | Oxidative radical ring-opening has been reviewed for various cyclopropane derivatives. nih.gov |
Table 1: Summary of Potential Reaction Mechanisms for this compound and Insights from Computational Studies on Analogous Systems.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of the cyclopropane ring is unique, often described by the Walsh model, which involves sp-hybridized carbons forming a three-center, two-electron bond in the ring's interior and p-orbitals combining to form a peripheral, π-like system. youtube.com This "π-character" allows the cyclopropane ring to interact with substituents in a manner analogous to a double bond. youtube.com
For this compound, the bromo and hexyl substituents significantly influence the electronic properties and reactivity of the ring. The bromine atom, being an electronegative substituent, is expected to withdraw electron density from the cyclopropane ring through an inductive effect. This effect can be quantitatively analyzed using computational methods to calculate properties such as atomic charges and electrostatic potential maps. Studies on other substituted cyclopropanes have shown that electronegative substituents can alter the bond lengths within the ring. researchgate.net
Conceptual DFT provides reactivity indices such as the Fukui function and dual descriptor, which can predict the most probable sites for electrophilic and nucleophilic attack. While specific data for this compound is not available, studies on similar molecules demonstrate the utility of these computational tools in predicting reactivity. researchgate.net
| Property | Influence of Bromo Group | Influence of Hexyl Group | Predicted Effect on Reactivity |
| Inductive Effect | Electron-withdrawing (-I) | Weakly electron-donating (+I) | Polarization of the C-Br bond, making the adjacent carbon electrophilic. |
| Ring Strain | May slightly alter ring strain. | Minimal effect on ring strain. | The inherent ring strain contributes to the high reactivity in ring-opening reactions. masterorganicchemistry.comlibretexts.org |
| Bond Lengths | Expected to influence adjacent and distal C-C bond lengths. | Minor influence on C-C bond lengths. | Asymmetry in bond lengths can affect the regioselectivity of ring opening. dntb.gov.ua |
Table 2: Predicted Electronic Effects of Substituents on the this compound Ring.
Conformational Analysis of the Cyclopropane Ring and Hexyl Side Chain in Reactive Intermediates
The cyclopropane ring itself is rigid, with limited conformational flexibility. masterorganicchemistry.com However, the hexyl side chain can adopt numerous conformations due to rotation around its C-C single bonds. The preferred conformations of the hexyl chain will be those that minimize steric interactions with the cyclopropane ring and the bromine atom.
In reactive intermediates, such as a cyclopropyl radical or a ring-opened carbocation, the conformational preferences of the hexyl group can play a crucial role in determining the stereochemical outcome of a reaction. For instance, in a radical intermediate, the orientation of the hexyl group could shield one face of the radical center, leading to a preferred direction of attack for an incoming reagent.
Computational methods, particularly molecular mechanics and DFT, can be used to calculate the relative energies of different conformers of the hexyl chain attached to the cyclopropane ring. These calculations can identify the lowest energy (most populated) conformations in the ground state and in key reactive intermediates. While specific studies on this compound are absent, general principles of conformational analysis of alkyl chains on cyclic systems are well-established.
Computational Prediction of Stereochemical Outcomes (e.g., Diastereoselectivity and Enantioselectivity)
Computational chemistry is a powerful tool for predicting the stereochemical outcomes of reactions. acs.org For reactions involving this compound, computational models can be used to predict both diastereoselectivity and enantioselectivity.
For example, in a ring-opening reaction, the attack of a nucleophile can occur from either the same side as the hexyl group or the opposite side, leading to two potential diastereomers. By calculating the energies of the transition states leading to each diastereomer, the preferred reaction pathway and the expected diastereomeric ratio can be predicted. The steric bulk of the hexyl group is expected to be a major factor in controlling this selectivity.
In reactions where a new stereocenter is formed, such as the addition of a reagent to a ring-opened intermediate, computational methods can predict the enantioselectivity if a chiral catalyst or reagent is used. Studies on asymmetric cyclopropanation reactions have demonstrated the high accuracy of DFT calculations in predicting which enantiomer will be formed in excess. nih.gov These studies often involve modeling the interaction of the substrate with the chiral catalyst to identify the lowest energy transition state.
| Stereochemical Aspect | Controlling Factors | Computational Approach |
| Diastereoselectivity | Steric hindrance from the hexyl group and bromine atom. | Calculation of transition state energies for pathways leading to different diastereomers. |
| Enantioselectivity (in asymmetric reactions) | Interaction with a chiral catalyst or reagent. | Modeling of the substrate-catalyst complex and calculation of transition state energies. |
Table 3: Computational Approaches to Predicting Stereochemical Outcomes in Reactions of this compound.
Molecular Dynamics Simulations for Understanding Reaction Pathways
While quantum mechanical calculations provide static pictures of reactants, products, and transition states, molecular dynamics (MD) simulations can offer a dynamic view of the reaction pathway. MD simulations model the motion of atoms over time, providing insights into the conformational changes that occur during a reaction.
For a reaction of this compound, an MD simulation could, in principle, track the trajectory of a nucleophile as it approaches the molecule, the breaking of the C-C and C-Br bonds during ring-opening, and the subsequent conformational rearrangement of the resulting alkyl chain. Such simulations can reveal short-lived intermediates and conformational bottlenecks that may not be apparent from static calculations alone.
Although specific MD simulations on the ring-opening of this compound have not been reported, MD simulations are increasingly used to study reaction dynamics in complex systems. The application of such methods to this molecule would provide a more complete understanding of its reactivity.
Applications of 1r,2s 1 Bromo 2 Hexylcyclopropane in Complex Molecule Synthesis
Utilization as a Chiral Building Block for Asymmetric Synthesis
The primary value of (1R,2S)-1-Bromo-2-hexylcyclopropane in asymmetric synthesis lies in its nature as a chiral synthon with two defined stereocenters. The trans relationship between the bromo and hexyl groups, with the specific (1R,2S) absolute configuration, makes it an ideal starting material for introducing a stereochemically rich cyclopropyl (B3062369) unit into a target molecule. The synthesis of such enantiomerically pure cyclopropanes often relies on well-established asymmetric cyclopropanation methodologies. researchgate.net
Key asymmetric methods applicable to the synthesis of chiral 1,2-disubstituted cyclopropanes include:
Simmons-Smith Cyclopropanation: The reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, can be rendered asymmetric by using a chiral auxiliary on the alkene substrate. marquette.edu For instance, the cyclopropanation of allylic alcohols can proceed with high diastereoselectivity. researchgate.net
Transition-Metal Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, cobalt, or chromium can decompose diazo compounds to generate metal carbenes, which then add to alkenes. researchgate.netnih.govrochester.edu The use of chiral ligands on these metal centers allows for high enantioselectivity in the formation of the cyclopropane (B1198618) ring. researchgate.netnih.gov
Michael-Initiated Ring Closure (MIRC): This method involves the conjugate addition of a nucleophile to an activated alkene followed by an intramolecular cyclization. The use of chiral phase-transfer catalysts or chiral auxiliaries can control the stereochemical outcome of the reaction. researchgate.net
Once obtained in enantiopure form, this compound acts as a versatile precursor. The bromine atom can be substituted or used to initiate further reactions, while the hexyl chain provides a lipophilic segment or a handle for further functionalization, all while retaining the stereochemical integrity of the cyclopropane core.
Table 1: Representative Asymmetric Methods for Synthesizing Chiral 1,2-Disubstituted Cyclopropanes
| Method | Reagents | Chiral Influence | Key Features |
| Asymmetric Simmons-Smith | Diiodomethane, Diethylzinc | Chiral auxiliary on alkene (e.g., allylic alcohol) | Substrate-controlled diastereoselectivity. researchgate.net |
| Catalytic Decomposition of Diazo Compounds | Ethyl diazoacetate, Alkene | Chiral Metal Catalyst (e.g., Rh₂(OAc)₄ with chiral ligand) | Catalyst-controlled enantioselectivity; broad substrate scope. researchgate.netrsc.org |
| Chromium-Catalyzed Cyclopropanation | Aryl Dichloromethanes, Alkene | Chiral Pyridine-Oxazoline Ligand | Provides access to 1,2-diaryl substituted chiral cyclopropanes with high diastereoselectivity. nih.gov |
| Radical Cyclopropanation | Dibromomethanes, Unsaturated Amides | Chiral Chromium Complex | Creates three contiguous stereocenters with high control. rochester.edu |
Incorporation into Natural Products and Bioactive Molecules as an Enantiopure Synthon
The cyclopropane ring is a structural motif present in a diverse array of natural products, including terpenes, fatty acid metabolites, and unique amino acids, many of which exhibit significant biological activity. marquette.edunih.gov The rigidity and defined stereochemistry of the cyclopropane unit are often crucial for the molecule's interaction with biological targets. Chiral building blocks like this compound are therefore highly valuable as enantiopure synthons for the total synthesis of these natural products or their analogues.
While no specific natural product has been identified as containing the this compound unit, the synthetic strategies used for other cyclopropane-containing molecules demonstrate its potential utility. For example, the synthesis of curacin A, a potent anticancer agent, heavily relies on the asymmetric preparation of (1R,2S)-2-methylcyclopropanecarboxylic acid derivatives. marquette.edu The hexyl group in the title compound could mimic or replace long alkyl chains found in various lipid-like natural products, potentially leading to novel bioactive analogues.
The utility of such synthons is showcased in syntheses where the cyclopropane is introduced early and carried through multiple steps. For example, vinylcyclopropanes are key precursors in cycloaddition reactions for building complex carbocyclic frameworks. researchgate.net The bromo-hexyl derivative could be converted to a vinylcyclopropane (B126155) and then used in intramolecular Pauson-Khand reactions or other cycloadditions to forge complex polycyclic systems. rsc.org
Table 2: Examples of Cyclopropane-Containing Natural Product Classes and Relevant Synthetic Precursors
| Natural Product Class | Example | Relevant Chiral Precursor | Synthetic Utility |
| Antitumor Agents | Curacin A | (1R,2S)-2-Methylcyclopropyl derivatives | Forms a key part of the molecular backbone. marquette.edu |
| Pyrethroid Insecticides | Permethrin, Chrysanthemic Acid | Fused Cyclopropyl-γ-lactones | The cyclopropane ring is essential for insecticidal activity. rsc.org |
| Antiviral Agents | Simeprevir | Vinylcyclopropane derivatives | The cyclopropyl unit provides conformational constraint. researchgate.net |
| Antibiotics | Rottnestol, Herboxidiene | Multifunctional organoboron compounds | Used to construct complex acyclic chains with stereocontrol. researchgate.net |
Strategies for Constructing Multi-Stereocentric Systems from this compound
A key advantage of using a stereodefined building block like this compound is the ability to use its existing stereocenters to direct the formation of new ones. This substrate-controlled diastereoselectivity is a powerful strategy for constructing molecules with multiple stereocenters in a predictable manner.
Reactions can be directed to occur on the cyclopropane ring or on the appended hexyl chain, with the stereochemical outcome influenced by the rigid three-membered ring and its substituents.
Diastereoselective Reactions on the Cyclopropane Ring: Nucleophilic substitution of the bromine atom can proceed with a high degree of stereocontrol. Furthermore, reactions that proceed through a cyclopropene (B1174273) intermediate, formed by dehydrobromination, can lead to the diastereoselective addition of nucleophiles. The existing chiral center at C2 effectively shields one face of the transient cyclopropene, directing the incoming nucleophile to the opposite face and thereby creating a new stereocenter at C1 with a predictable configuration. This allows for the creation of densely functionalized cyclopropanes with three contiguous stereocenters.
Diastereoselective Reactions on the Hexyl Chain: The chiral cyclopropyl group can act as a directing group for reactions along the hexyl chain. For example, an oxidation or epoxidation at a double bond introduced into the hexyl chain could be influenced by the steric bulk of the adjacent cyclopropane ring, leading to the formation of one diastereomer preferentially. Theoretical models, such as the Felkin-Anh model, can often be applied to predict the stereochemical outcome of nucleophilic additions to carbonyl groups placed on the side chain. acs.org
Table 3: Strategies for Stereocenter Induction
| Reaction Type | Target Site | Stereochemical Control Mechanism | Potential Outcome |
| Nucleophilic Substitution | C1-Br | Sɴ2-type reaction or via cyclopropene intermediate | Formation of a new C-Nu bond with controlled stereochemistry at C1. |
| Addition to Side-Chain Carbonyl | Hexyl Chain | Felkin-Anh or related models | Diastereoselective formation of a new alcohol stereocenter. acs.org |
| Epoxidation of Side-Chain Alkene | Hexyl Chain | Substrate-directed delivery of oxidant | Diastereoselective formation of an epoxide. |
| Radical Addition | Cyclopropane Ring | Steric approach control | Formation of a new stereocenter via radical functionalization. rochester.edu |
Regioselective and Stereospecific Functionalization for Diversified Product Synthesis
The presence of two distinct reactive sites—the carbon-bromine bond and the strained cyclopropane ring—allows for a wide range of regioselective and stereospecific functionalizations of this compound. This versatility enables the synthesis of a diverse library of derivatives from a single chiral precursor.
Stereospecific Substitution of Bromine: The bromine atom at C1 is activated for nucleophilic substitution. Under conditions that favor an Sɴ2 mechanism, the reaction would proceed with inversion of configuration, yielding the (1S,2S) product. Alternatively, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) can replace the bromine with carbon or nitrogen nucleophiles, often with retention of stereochemistry, thus preserving the original trans relationship. Nickel-catalyzed reductive coupling is another powerful method for forming C-C bonds at this position. nycu.edu.tw
Regioselective Ring-Opening: The strained cyclopropane ring can be opened under various conditions. Reductive ring opening with metals like lithium in liquid ammonia (B1221849) can cleave the C1-C2 bond. Electrophilic ring opening, often initiated by acids or electrophilic halogens, typically occurs at the most substituted bond, but the regioselectivity can be complex. The presence of the bromine atom can influence the site of cleavage.
Radical Reactions: Radical-mediated reactions offer another avenue for functionalization. For instance, a bromine radical can add regioselectively to an allene, which could be a reaction pathway to further functionalize the molecule.
The combination of these transformations allows for a modular approach to synthesis. One could first substitute the bromine and then perform a reaction on the hexyl chain, or vice versa, leading to a wide array of complex, enantiomerically enriched products.
Table 4: Functionalization Strategies and Potential Products
| Reaction Type | Reagents/Catalyst | Target Site | Regio/Stereo Outcome | Product Type |
| Nucleophilic Cross-Coupling | Arylboronic acid, Pd catalyst | C1-Br | Stereoretentive substitution | (1R,2S)-1-Aryl-2-hexylcyclopropane |
| Reductive Heck Reaction | Alkene, Pd catalyst | C1-Br | - | (1R,2S)-1-Alkyl-2-hexylcyclopropane |
| Sonogashira Coupling | Terminal alkyne, Cu/Pd catalyst | C1-Br | Stereoretentive substitution | (1R,2S)-1-Alkynyl-2-hexylcyclopropane |
| Reductive Ring Opening | Li, NH₃ | C1-C2 bond | - | Acyclic substituted nonane (B91170) derivative |
| Radical Bromoallylation | Allyl bromide, radical initiator | C1-Br or Ring | Regioselective addition | Complex diene structures. |
Future Research Directions and Unresolved Challenges in 1r,2s 1 Bromo 2 Hexylcyclopropane Chemistry
Development of More Efficient and Sustainable Stereoselective Syntheses
A primary challenge in the field is the development of more efficient and environmentally benign methods for the stereoselective synthesis of (1R,2S)-1-bromo-2-hexylcyclopropane. Current synthetic routes, while effective, often rely on multi-step procedures, expensive reagents, or harsh reaction conditions. Future research should prioritize the following:
Catalytic Asymmetric Cyclopropanation: The development of novel chiral catalysts, particularly those based on earth-abundant and non-toxic metals, is crucial. unimi.it Heterogeneous catalysts, such as iron-based nitrogen-doped carbon supported catalysts, show promise for improving catalyst recyclability and reducing metal contamination in the final product. unimi.it Research into monomeric rhodium complexes and their application in asymmetric cyclopropanation could also yield highly selective transformations. unimi.it
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and sustainable alternative to traditional methods. nih.govbris.ac.uk Exploring decarboxylative radical addition-polar cyclization cascades using organic photocatalysts could provide a general and functional-group-tolerant route to functionalized cyclopropanes. nih.govbris.ac.uk
Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability. Adapting existing stereoselective cyclopropanation methods to flow conditions or developing new flow-specific methodologies for the synthesis of this compound is a promising avenue.
Bio-inspired and Enzymatic Approaches: Harnessing enzymes for cyclopropanation reactions could lead to unparalleled levels of stereoselectivity under mild, aqueous conditions. While still a nascent field, the development of "designer" enzymes for specific cyclopropane (B1198618) targets is a long-term goal.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Current Challenges |
| Catalytic Asymmetric Cyclopropanation | High stereoselectivity, potential for catalyst recycling. | Cost of precious metal catalysts, catalyst sensitivity. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. nih.govbris.ac.uk | Substrate scope limitations, understanding complex reaction mechanisms. |
| Flow Chemistry | Improved safety and scalability, precise reaction control. | Initial setup costs, potential for clogging with solid byproducts. |
| Enzymatic Synthesis | High stereoselectivity, environmentally friendly. | Enzyme stability and availability, limited substrate scope. |
Exploration of Novel Reactivity and Transformation Pathways
The inherent ring strain and the presence of the bromo substituent make this compound a versatile intermediate for further chemical transformations. However, a comprehensive understanding of its reactivity profile is still lacking. Future research should focus on:
Cross-Coupling Reactions: While some progress has been made in the Suzuki-Miyaura cross-coupling of cyclopropyl (B3062369) boronates, expanding the scope of these reactions to include a wider range of coupling partners (e.g., amines, thiols, phosphines) is essential. acs.org Developing robust protocols for other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, directly on the bromocyclopropane (B120050) moiety would significantly enhance its synthetic utility.
Ring-Opening Reactions: The controlled, stereoselective ring-opening of this compound could provide access to a variety of acyclic structures with defined stereochemistry. Investigating the influence of different nucleophiles, Lewis acids, and transition metal catalysts on the regioselectivity and stereochemical outcome of these reactions is a key research area.
Formal Nucleophilic Substitution: The direct displacement of the bromide with nucleophiles is challenging in strained cyclopropane rings. researchgate.net However, formal substitution protocols, proceeding through elimination-addition sequences, have shown promise for the introduction of nitrogen and other heteroatom nucleophiles. acs.orgacs.orgnih.gov Further development of these methods to broaden the range of applicable nucleophiles and improve diastereoselectivity is needed. acs.orgnih.gov
Carbene/Carbenoid Chemistry: The generation of a cyclopropylidene or a related carbenoid intermediate from this compound could open up new avenues for C-H insertion and cycloaddition reactions. Investigating the conditions required for such transformations and exploring their synthetic potential is a largely untapped area of research.
Expansion of Applications in Catalysis and Advanced Materials (as a chemical component)
The unique three-dimensional structure and chirality of this compound make it an attractive component for the design of novel catalysts and advanced materials. rsc.org
Chiral Ligands for Asymmetric Catalysis: The rigid cyclopropane scaffold can be incorporated into ligand backbones to create a well-defined chiral environment around a metal center. The synthesis of new phosphine, N-heterocyclic carbene (NHC), and other ligand classes derived from this compound and their application in asymmetric catalysis is a promising research direction.
Liquid Crystals: The introduction of the chiral, non-planar cyclopropane unit into mesogenic molecules could lead to the development of novel chiral liquid crystalline phases with unique optical and electronic properties.
Polymers and Advanced Materials: this compound can be used as a monomer or a chiral building block in the synthesis of polymers with tailored properties. The resulting polymers could find applications in areas such as chiral separations, sensors, and smart materials.
Bioisosteres in Medicinal Chemistry: The cyclopropane ring is a recognized bioisostere for phenyl rings and other functional groups in drug molecules. acs.org The specific stereochemistry of this compound could be exploited to fine-tune the pharmacological properties of bioactive compounds. acs.org
Addressing Scale-Up Challenges for Academic and Industrial Relevance
For this compound to become a readily available building block for both academic and industrial research, the challenges associated with its large-scale synthesis must be addressed.
Process Optimization and Cost Reduction: A thorough optimization of existing synthetic routes is necessary to improve yields, reduce reaction times, and minimize the use of expensive or hazardous reagents. The development of a scalable process starting from inexpensive and readily available materials is a key objective. researchgate.net
Purification and Quality Control: Developing efficient and scalable methods for the purification of this compound to high enantiomeric and chemical purity is critical. This includes the development of robust analytical methods for quality control.
Safety Assessment: A comprehensive evaluation of the potential hazards associated with the synthesis and handling of this compound and its intermediates is required for safe scale-up.
Table 2: Key Research Questions for Future Investigations
| Research Area | Key Unresolved Questions |
| Synthesis | How can we achieve >99% ee with high yields using sustainable catalysts? Can we develop a one-pot synthesis from simple starting materials? |
| Reactivity | What is the full scope of cross-coupling reactions possible? Can we control the stereochemical outcome of ring-opening reactions? |
| Applications | What novel catalytic activities will ligands derived from this compound exhibit? Can it be incorporated into functional polymers with unique properties? |
| Scale-Up | What is the most cost-effective and scalable synthetic route? What are the critical process parameters for ensuring high purity on a large scale? |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize (1R,2S)-1-Bromo-2-hexylcyclopropane?
- Methodological Answer : The compound can be synthesized via cyclopropanation reactions, such as the [2+1] cycloaddition of carbenes or transition-metal-catalyzed methods. For brominated cyclopropanes, halogenation of pre-formed cyclopropane rings using reagents like NBS (N-bromosuccinimide) under radical or photochemical conditions is typical . Base-induced elimination reactions (e.g., dehydrohalogenation) may also generate cyclopropene intermediates, which can be functionalized further .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming stereochemistry and substituent positions. The cyclopropane ring’s unique deshielding effects (e.g., H signals near δ 1.0–2.5 ppm) and coupling constants () help distinguish ring protons .
- IR Spectroscopy : C-Br stretching vibrations (~500–600 cm) and cyclopropane ring vibrations (~850–1000 cm) provide structural confirmation .
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., CHBr) and isotopic patterns for bromine .
Q. What safety precautions are recommended when handling brominated cyclopropanes like this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as brominated compounds may be irritants or carcinogens .
- Store in airtight containers under inert atmospheres (e.g., N) to prevent degradation or moisture sensitivity .
- Follow GHS protocols for disposal, as bromocyclopropanes may generate toxic byproducts during decomposition .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., menthol-derived substrates) to control cyclopropane ring formation .
- Asymmetric Catalysis : Transition-metal catalysts with chiral ligands (e.g., Rh(II) or Cu(I)) can induce stereoselective cyclopropanation .
- Chromatographic Resolution : Separate racemic mixtures via chiral HPLC or crystallization with chiral resolving agents .
Q. What reaction mechanisms dominate in bromocyclopropane systems: elimination or substitution?
- Methodological Answer : The dominant pathway depends on reaction conditions:
- Elimination : Strong bases (e.g., KOtBu) favor dehydrohalogenation, forming cyclopropene intermediates. Steric hindrance from the hexyl group may slow this process .
- Substitution : Polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., amines) promote S2 reactions at the brominated carbon. Ring strain in cyclopropanes enhances electrophilicity, accelerating substitution .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) arising from cyclopropane ring strain be resolved?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and coupling constants, aiding assignment .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by analyzing spectra at different temperatures .
- X-ray Crystallography : Provides definitive stereochemical confirmation and bond-length/angle data to validate NMR assignments .
Q. What strategies enable the use of this compound in synthesizing complex bioactive molecules?
- Methodological Answer :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the bromine site .
- Ring-Opening Functionalization : React with nucleophiles (e.g., Grignard reagents) to open the cyclopropane ring, generating branched alkanes or alcohols .
- Pharmacophore Integration : The hexyl chain enhances lipophilicity, making the compound a candidate for drug-delivery systems or enzyme inhibitors .
Q. How does the stability of this compound vary under different storage and reaction conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 120°C, releasing HBr; monitor via TGA/DSC .
- Light Sensitivity : UV exposure accelerates radical degradation; store in amber vials .
- Solvent Effects : Stable in non-polar solvents (e.g., hexane), but polar solvents (e.g., DMSO) may promote hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
